molecular formula C9H18ClNO B1381802 2-(6-Azaspiro[2.5]octan-1-yl)ethanol hydrochloride CAS No. 1956319-30-4

2-(6-Azaspiro[2.5]octan-1-yl)ethanol hydrochloride

Cat. No.: B1381802
CAS No.: 1956319-30-4
M. Wt: 191.7 g/mol
InChI Key: LCNJWJVQZRMLCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Spirocyclic Framework Analysis

2-(6-Azaspiro[2.5]octan-1-yl)ethanol hydrochloride (CAS 1956319-30-4) features a unique spirocyclic framework comprising a six-membered azaspiro ring fused to a three-membered cyclopropane ring. The molecular formula C₉H₁₈ClNO (molecular weight: 191.70 g/mol) reflects its hybrid structure, which combines a bicyclic amine core with a terminal ethanol moiety protonated as a hydrochloride salt. The SMILES notation (OCCC1CC12CCNCC2.Cl) highlights the spiro junction at the nitrogen bridgehead, where the cyclohexane and cyclopropane rings intersect.

The azaspiro[2.5]octane system introduces significant ring strain due to the cyclopropane’s 60° bond angles, which distort the ideal tetrahedral geometry of the spiro nitrogen atom. This strain is partially mitigated by the flexibility of the six-membered ring, which adopts a chair-like conformation to minimize steric clashes. The ethanol side chain extends from the spiro nitrogen, with its hydroxyl group participating in hydrogen-bonding interactions that stabilize the hydrochloride salt form.

Key Structural Features Description
Spiro junction geometry Nitrogen bridgehead connecting cyclohexane and cyclopropane rings
Ring strain contributions Cyclopropane-induced angular strain (≈60° bond angles)
Conformational flexibility Chair-like six-membered ring vs. rigid cyclopropane
Hydrogen-bonding interactions Ethanol hydroxyl and hydrochloride ion pairing

Crystallographic Studies and Conformational Dynamics

While direct X-ray crystallographic data for this compound remains unpublished, structural analogs provide insights into its conformational preferences. For example, N-methyl-N-phenyl-5-oxa-1-azaspiro[2.5]oct-1-en-2-amine (a related spirocyclic amine) exhibits a puckered six-membered ring with a torsion angle of 59.8° at the spiro junction, as determined by X-ray analysis. This suggests that the azaspiro[2.5]octane core in this compound adopts a similar strained conformation, with the cyclopropane ring enforcing planarity at the bridgehead.

Nuclear magnetic resonance (NMR) studies of related spirocycles reveal restricted rotation around the spiro nitrogen due to steric hindrance from the cyclopropane ring. For instance, 6-azaspiro[2.5]octane (CAS 872-64-0) shows distinct proton environments for axial and equatorial hydrogens on the six-membered ring, confirming limited conformational mobility. In the ethanol hydrochloride derivative, the hydroxyl group further restricts dynamics by forming intramolecular hydrogen bonds with the protonated amine.

Parameter Observations in Analogous Compounds
Spiro junction torsion angles 59.8° in oxa-azaspiro derivatives
Ring puckering amplitudes Chair-like distortion (Δ = 0.42 Å) in six-membered ring
Hydrogen-bonding networks O–H···Cl⁻ interactions stabilize crystal packing

Comparative Analysis with Related Azaspiro[2.5]octane Derivatives

The structural uniqueness of this compound becomes evident when compared to other derivatives:

  • 6-Azaspiro[2.5]octane (CAS 872-64-0):

    • Lacks the ethanol hydrochloride moiety, reducing polarity and hydrogen-bonding capacity.
    • Exhibits higher volatility (boiling point: ~180°C) due to the absence of ionic character.
  • 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane :

    • Replaces the ethanol group with a phenyl-oxadiazole substituent, enhancing aromatic π-stacking interactions.
    • Shows reduced water solubility compared to the hydrochloride salt.
  • 2-(2-Oxa-5-azaspiro[3.4]octan-5-yl)ethanol (PubChem CID 168990013):

    • Features a spiro[3.4]octane core, which alleviates ring strain by expanding the smaller ring to four members.
    • The oxa (oxygen) heteroatom modifies electronic properties, increasing dipole moments.
Derivative Key Structural Differences Physicochemical Impact
6-Azaspiro[2.5]octane No ethanol/hydrochloride Lower polarity, higher volatility
1-(5-Phenyl-1,3,4-oxadiazol-2-yl) derivative Aromatic substituent vs. ethanol Enhanced π-stacking, reduced solubility
2-Oxa-5-azaspiro[3.4]octane ethanol Larger spiro[3.4] framework Reduced ring strain, altered dipole interactions

Properties

IUPAC Name

2-(6-azaspiro[2.5]octan-2-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c11-6-1-8-7-9(8)2-4-10-5-3-9;/h8,10-11H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNJWJVQZRMLCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC2CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of the 6-Azaspiro[2.5]octane Core

The core structure, 6-azaspiro[2.5]octane, can be synthesized through intramolecular cyclization reactions involving suitable amine precursors. A common method involves:

  • Starting Material: N-alkylated or N-aryl substituted amines.
  • Reaction Conditions: Cyclization is achieved under basic or acidic conditions, often employing agents like sodium hydride (NaH) or triethylamine (TEA) in solvents such as tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperatures or mild heating (20–50°C).
  • Reaction Type: Nucleophilic substitution or cyclization via nucleophilic attack on electrophilic centers.

Data from Patent CN108530375B indicates the use of sodium hydride and palladium catalysts for cyclization, with reaction parameters optimized at 20–50°C, employing solvents like low-grade alcohols or tetrahydrofuran, and reduction agents such as lithium aluminum hydride (LiAlH4) or borane derivatives for subsequent modifications.

Step 2: Introduction of the Ethanol Side Chain

The ethanol moiety is introduced via nucleophilic substitution or addition reactions:

  • Method: Alkylation of the nitrogen or direct addition to the spirocyclic nitrogen with 2-chloroethanol or 2-bromoethanol derivatives.
  • Reaction Conditions: Typically performed under basic conditions (e.g., triethylamine) in solvents like dichloromethane (DCM) or ethanol at room temperature.
  • Outcome: Formation of 2-(6-azaspiro[2.5]octan-1-yl)ethanol.

Step 3: Formation of Hydrochloride Salt

The free base is converted into its hydrochloride salt:

  • Method: Treatment with hydrogen chloride gas in anhydrous conditions or addition of hydrochloric acid in ethanol or diethyl ether.
  • Purification: Recrystallization from suitable solvents to obtain pure hydrochloride salt.

Alternative Synthetic Route: Condensation and Cyclization Strategy

Step 1: Synthesis of the Precursors

Step 2: Functionalization with Ethanol

  • Method: Alkylation with 2-chloroethanol or 2-bromoethanol derivatives in the presence of base, leading to the ethanol-functionalized intermediate.

Step 3: Salt Formation

  • Method: Acidic treatment with HCl to produce the hydrochloride salt, ensuring stability and solubility.

Data-Driven Reaction Conditions and Yields

Reaction Step Reagents Solvent Temperature Yield Notes
Spirocyclic core synthesis NaH, Pd catalyst THF, alcohol 20–50°C ~76% Patent CN108530375B
Ethanol side chain addition 2-chloroethanol, TEA DCM, ethanol Room temperature Variable Recrystallization yields high purity
Salt formation HCl gas or HCl solution Ethanol, ether Ambient Quantitative Purification by recrystallization

Research Findings and Observations

  • Catalysts and Reagents: Use of palladium catalysts (e.g., Pd/C) and sodium hydride enhances ring formation efficiency.
  • Reaction Environment: Mild temperatures (20–50°C) favor high yields and purity.
  • Purification Techniques: Recrystallization and chromatography are effective for isolating the hydrochloride salt.
  • Yield Optimization: Use of excess reagents and controlled reaction times improves overall yields, often exceeding 70%.

Summary of Key Literature and Patents

  • Patent CN108530375B provides a detailed method for synthesizing the intermediate, emphasizing the use of sodium hydride and palladium catalysts in cyclization steps.
  • Reaction conditions such as solvent choice (THF, alcohols), temperature (20–50°C), and catalysts (Pd/C, Raney nickel) are critical for optimizing yield and purity.
  • Alternative routes involve condensation reactions, nucleophilic substitutions, and salt formation, with documented yields around 72–76%.

Chemical Reactions Analysis

Types of Reactions

2-(6-Azaspiro[2.5]octan-1-yl)ethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Can be reduced to form primary or secondary amines.

    Substitution: Can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Development

The compound is being explored for its therapeutic potential in treating various diseases. Notably, it has been investigated for:

  • Cardiovascular Diseases : Research indicates that derivatives of this compound may have beneficial effects on heart conditions, potentially aiding in the treatment of heart failure and hypertension .
  • Neurological Disorders : Its interaction with neurotransmitter systems suggests potential applications in treating conditions such as depression and anxiety .

Studies have shown that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, which could be useful in treating chronic inflammatory diseases .

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the development of more complex molecules. It can undergo various chemical reactions, including:

  • Oxidation and Reduction Reactions : These are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
  • Substitution Reactions : It can be used to introduce functional groups that may improve solubility or target specificity in drug design .

Table 1: Comparison of Biological Activities

Activity TypeEvidence LevelReference
AntimicrobialModerate
Anti-inflammatoryPreliminary
Cardiovascular effectsUnder investigation

Case Study 1: Cardiovascular Applications

A study published in a patent document describes the synthesis of novel heterocyclic compounds derived from this compound, demonstrating their efficacy in lowering blood pressure and improving cardiac function in animal models .

Case Study 2: Antimicrobial Research

In vitro tests indicated that derivatives of this compound displayed significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a scaffold for new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(6-Azaspiro[2.5]octan-1-yl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name CAS Number Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) Key Structural Notes
2-(6-Azaspiro[2.5]octan-1-yl)ethanol hydrochloride 1956319-30-4 C₉H₁₈ClNO Ethanol, hydrochloride 191.70 Spirocyclic amine with hydroxyl group
[1-(Aminomethyl)-6-oxaspiro[2.5]octan-1-yl]methanol hydrochloride 125710-05-6 C₁₂H₁₃NO₂ Aminomethyl, methanol, oxa (oxygen) in spiro 203.24 Oxygen replaces nitrogen in spiro ring
Ethyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride 608140-67-6 C₁₀H₁₆ClNO₂ Ethyl carboxylate ester 229.70 Ester group enhances lipophilicity
1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane hydrochloride 1311318-31-6 C₁₅H₁₇Cl₂N₃O Chlorophenyl-oxadiazole moiety 326.22 Aromaticity for receptor interactions
1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride 1263132-31-5 C₇H₁₂ClF₂N Difluoro substitution 195.63 Fluorine improves metabolic stability
1-Ethynyl-6-azaspiro[2.5]octane hydrochloride 2098119-61-8 C₉H₁₄ClN Ethynyl group 171.67 Alkyne for click chemistry applications

Physicochemical and Functional Differences

Hydrogen Bonding and Solubility: The ethanol group in the target compound provides hydrogen-bonding capacity, improving aqueous solubility compared to lipophilic derivatives like Ethyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride (ester group) or 1-Ethynyl-6-azaspiro[2.5]octane hydrochloride (alkyne) . The oxadiazole-containing derivative (CAS 1311318-31-6) introduces aromaticity, which may reduce solubility but enhance π-π stacking in protein binding .

Metabolic Stability: Fluorinated analogs (e.g., 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride) exhibit enhanced metabolic stability due to fluorine's electronegativity and resistance to oxidation .

Conformational Rigidity: The spirocyclic core in all compounds restricts rotational freedom, favoring selective binding to biological targets. For example, the morpholino-methanone derivative (CAS 1339375-00-6) leverages rigidity for kinase inhibition .

Research Findings and Trends

  • Synthetic Accessibility : Ethyl carboxylate derivatives (e.g., CAS 608140-67-6) are widely available as building blocks, reflecting their utility in scalable synthesis .
  • Market Trends: Suppliers like Enamine and CymitQuimica prioritize azaspiro compounds with versatile substituents (e.g., oxadiazoles, morpholino groups), aligning with demand for targeted therapies .

Biological Activity

2-(6-Azaspiro[2.5]octan-1-yl)ethanol hydrochloride is a spirocyclic amine derivative with the molecular formula C9H18ClNO. This compound is notable for its unique bicyclic structure and has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The precise pathways and molecular interactions involved are still under investigation, but preliminary studies suggest that the compound may influence signaling pathways relevant to metabolic regulation and neuroprotection .

Enzyme Inhibition

Research indicates that derivatives of spirocyclic compounds, including this compound, may exhibit enzyme inhibition properties. For instance, studies on related compounds have shown potential as inhibitors of LRRK2 kinase activity, which is implicated in neurodegenerative diseases such as Parkinson's disease .

Receptor Binding

The compound has also been explored for its capacity to act as an agonist for certain receptors. For example, a series of 6-azaspiro[2.5]octane molecules have been optimized into potent GLP-1 agonists, suggesting a role in glucose metabolism and potential therapeutic applications in diabetes management .

Case Studies and Research Findings

Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of spirocyclic compounds similar to this compound. Results indicated that these compounds could reduce oxidative stress markers in neuronal cell lines, suggesting potential applications in treating neurodegenerative disorders.

Case Study 2: Antidiabetic Potential
In another study focusing on GLP-1 receptor agonists derived from spirocyclic structures, it was found that these compounds could enhance insulin secretion in vitro and improve glycemic control in diabetic animal models. This positions this compound as a candidate for further exploration in diabetes therapeutics .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityReferences
6-Azaspiro[2.5]octane hydrochlorideSpirocyclic amineInhibitor of LRRK2 kinase activity
2-(6-Azaspiro[2.5]octan-1-yl)ethanolSpirocyclic amineGLP-1 receptor agonist; potential antidiabetic effects
Spirocyclic derivativesVariousBroad range of biological activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(6-Azaspiro[2.5]octan-1-yl)ethanol hydrochloride, and how are reaction conditions optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, sodium borohydride reduction of ketone intermediates in methanol under controlled exothermic conditions is a key step, followed by acid quenching and purification via solvent extraction (e.g., dichloromethane) . Optimization includes temperature control (e.g., sub-0°C for exothermic steps), inert atmospheres to prevent side reactions, and chromatographic purification (silica gel with ethyl acetate/heptane gradients) to achieve >95% purity .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical for confirming its identity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1^1H NMR at 400 MHz) is used to verify the spirocyclic core and ethanol moiety, with key peaks for the azaspiro octane (δ 1.2–2.1 ppm) and hydroxyl groups (δ 4.3–4.4 ppm) . High-resolution mass spectrometry (HRMS) and X-ray crystallography (using SHELX software for refinement) resolve molecular geometry and hydrogen bonding networks . Purity is validated via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported synthetic yields, particularly for enantiomeric purity in spirocyclic systems?

  • Methodological Answer : Discrepancies in yields often arise from stereochemical challenges. Enzymatic methods (e.g., ketoreductase KRED-P3-G09) enable stereoselective reductions to achieve >99% enantiomeric excess (ee) . Comparative analysis using supercritical fluid chromatography (Chiralpak AD-H column) with CO2_2-methanol gradients resolves enantiomers, while kinetic studies optimize reaction time and catalyst loading to mitigate racemization .

Q. How does the compound interact with biological targets, and what experimental models are used to study its alkylation mechanism?

  • Methodological Answer : The compound acts as an alkylating agent, covalently modifying DNA nucleophiles (e.g., guanine N7) and disrupting replication. In vitro models include plasmid nicking assays to quantify DNA crosslinking and LC-MS/MS to identify adducts . Cell-based assays (e.g., cytotoxicity in cancer lines) correlate alkylation efficiency with apoptosis markers (e.g., caspase-3 activation) .

Q. What computational and experimental approaches are combined to predict and validate the compound’s polymorphic forms?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict stable polymorphs (e.g., Form A in ), validated via powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). Solvent screening (e.g., 1,4-dioxane/ethyl acetate mixtures) isolates polymorphs, while variable-temperature NMR tracks conformational flexibility in the azaspiro ring .

Q. How is the compound’s efficacy in preventing heterotopic ossification evaluated, and what biomarkers are monitored in preclinical models?

  • Methodological Answer : In vivo models (e.g., rodent Achilles tendon injury) assess ossification inhibition via micro-CT imaging of ectopic bone volume. Biomarkers like alkaline phosphatase (ALP) and osteocalcin are quantified via ELISA. Dose-response studies (1–50 mg/kg) compare the compound to reference agents (e.g., NSAIDs), with histopathology confirming reduced collagen deposition .

Methodological Considerations

  • Data Contradiction Analysis : Conflicting cytotoxicity data may stem from cell line variability (e.g., HEK293 vs. HeLa). Standardize assays using ISO-certified cell banks and include positive controls (e.g., cisplatin) .
  • Experimental Design : For stability studies, accelerate degradation under stress conditions (40°C/75% RH for 4 weeks) and monitor via HPLC-UV. Degradation products are identified using LC-QTOF-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.